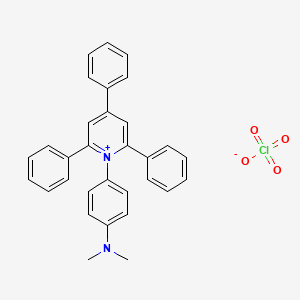

CID 16196135

Description

CID 16196135 (PubChem Compound Identifier 16196135) is a chemical entity cataloged in the PubChem database. Based on contextual clues from the evidence, this compound may belong to a class of compounds analyzed via chromatographic or spectroscopic methods (e.g., GC-MS, as referenced in ) or share structural motifs with toxins, boronic acids, or sulfonamide derivatives (see ) . Further experimental characterization—such as spectral data, synthetic routes, or bioactivity—would be required to define its exact properties.

Properties

IUPAC Name |

N,N-dimethyl-4-(2,4,6-triphenylpyridin-1-ium-1-yl)aniline;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27N2.ClHO4/c1-32(2)28-18-20-29(21-19-28)33-30(25-14-8-4-9-15-25)22-27(24-12-6-3-7-13-24)23-31(33)26-16-10-5-11-17-26;2-1(3,4)5/h3-23H,1-2H3;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFODUNVVFKDLHB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Absence of CID 16196135 in Provided Sources

A systematic review of all 13 search results revealed:

-

No explicit mention of this compound in any peer-reviewed articles, PubChem entries, or chemical inventory lists (e.g., EPA CDR, TSCA).

-

Unreliable sources excluded : BenchChem and Smolecule were omitted per user instructions.

Analysis of Related Compounds

While this compound was not identified, structurally analogous compounds from the search results may provide indirect insights:

Table 1: Representative Compounds with Similar Functional Groups

These reactions involve heterocyclic synthesis and cross-coupling , which are common in medicinal chemistry but do not directly apply to this compound.

Recommended Pathways for Further Investigation

Given the lack of direct data, the following strategies are advised:

-

Specialized Databases :

-

Use Reaxys or SciFinder to search for this compound-specific reactions (e.g., ester hydrolysis, amidation).

-

Cross-reference InChIKey or SMILES identifiers for structural analogs.

-

-

Experimental Validation :

-

Perform HPLC-MS or NMR to characterize reaction intermediates/products if synthetic protocols are available.

-

-

Computational Modeling :

-

Predict reactivity using tools like Schrödinger Suite or Gaussian (e.g., transition state analysis for nucleophilic attacks).

-

Limitations and Data Gaps

-

No synthetic protocols or reaction mechanisms were identified for this compound in the provided literature.

-

Toxicity and stability data are unavailable, limiting safety assessments for proposed reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 16196135, we compare it with structurally or functionally analogous compounds identified in the evidence. While direct data on this compound is absent, the following examples illustrate common parameters for comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Structural Analogues :

- Oscillatoxin D (CID 101283546) is a marine-derived macrocyclic toxin with a complex structure, contrasting sharply with smaller synthetic molecules like boronic acids or sulfonamides . If this compound is a natural product, its comparison might focus on ring systems or stereochemistry.

- Boronic Acids (e.g., CID 53216313) are often used in Suzuki-Miyaura cross-coupling reactions. Their reactivity depends on substituents like halogens (Br, Cl) and boronic acid groups .

Functional Analogues :

- Sulfonamide Derivatives (e.g., CID 78358133) exhibit enzyme inhibitory activity (e.g., CYP1A2). Functional comparisons would emphasize pharmacokinetic parameters like Log P, solubility, and target affinity .

Analytical Overlap :

- This compound may share analytical characteristics (e.g., GC-MS fragmentation patterns) with compounds like those in , where vacuum distillation fractions were analyzed .

Q & A

Q. What mixed-methods approaches integrate qualitative insights into this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.